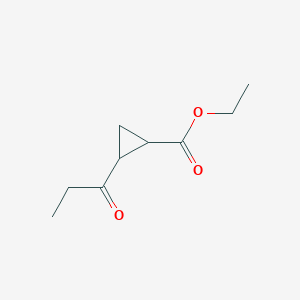

Ethyl 2-propionyl-cyclopropanecarboxylate

Description

Significance of Cyclopropane (B1198618) Frameworks in Synthetic Chemistry

The cyclopropane ring, the smallest of the cycloalkanes, is a three-membered carbocycle with a triangular structure. wikipedia.org This arrangement results in significant ring strain due to the compression of C-C-C bond angles to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. wikipedia.org This inherent strain endows cyclopropane derivatives with unique reactivity and conformational rigidity. The bonds within the cyclopropane ring possess a higher degree of p-character, giving them some properties reminiscent of a double bond. nbinno.com

In synthetic chemistry, the cyclopropane framework is valued for several reasons:

Conformational Rigidity: The rigid nature of the cyclopropane ring allows chemists to precisely control the spatial orientation of substituents, which is crucial for designing molecules that can interact with specific biological targets like enzymes and receptors. nbinno.com This can lead to increased potency and selectivity in pharmaceuticals. nbinno.com

Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains. nbinno.com This enhanced stability can improve the pharmacokinetic profile of a drug, leading to a longer duration of action. nbinno.com

Diverse Reactivity: The strained C-C bonds of the cyclopropane ring can undergo ring-opening reactions under various conditions, providing access to a wide range of linear and more complex cyclic structures.

The presence of the cyclopropane motif is widespread in many complex natural products, including terpenoids, alkaloids, steroids, and fatty acids, many of which exhibit interesting biological properties. rsc.orgrsc.org

Overview of Ester and Ketone Functional Groups in Cyclopropyl (B3062369) Systems

Ethyl 2-propionyl-cyclopropanecarboxylate features two key functional groups attached to the cyclopropane ring: an ethyl ester and a propionyl group (a ketone). Both aldehydes and ketones contain a carbonyl group (a carbon-oxygen double bond). libretexts.orglumenlearning.comopenstax.org In a ketone, the carbonyl carbon is bonded to two other carbon atoms. libretexts.org Esters also contain a carbonyl group, where the carbonyl carbon is attached to one oxygen atom which is itself bonded to another carbon group. lumenlearning.com

The presence of these functional groups in a cyclopropyl system has several important implications:

Electronic Effects: The carbonyl groups of the ester and ketone are electron-withdrawing. This property can influence the reactivity of the cyclopropane ring and the acidity of adjacent protons.

Synthetic Handles: The ester and ketone functionalities serve as versatile "handles" for further chemical transformations. Esters can be hydrolyzed to carboxylic acids, reduced to alcohols, or reacted with Grignard reagents. Ketones can be reduced to alcohols, converted to alkenes, or undergo a variety of nucleophilic addition and condensation reactions.

Stereochemistry: The presence of substituents on the cyclopropane ring, such as the ester and propionyl groups, can lead to the existence of stereoisomers (enantiomers and diastereomers). The synthesis of stereochemically pure cyclopropane derivatives is a significant area of research.

Historical Context of Cyclopropanecarboxylate (B1236923) Research

Research into cyclopropane-containing molecules has a rich history. The parent hydrocarbon, cyclopropane, was first prepared in 1881 by August Freund. For a period in the 20th century, it was used as a clinical inhalational anesthetic. wikipedia.org

The study of cyclopropanecarboxylates gained significant momentum with the discovery and development of pyrethroid insecticides. These compounds are synthetic analogs of the natural insecticides found in chrysanthemums. A key structural feature of many pyrethroids is a substituted cyclopropanecarboxylic acid ester. This discovery spurred extensive research into the synthesis and properties of various cyclopropanecarboxylate derivatives.

Early synthetic methods for constructing the cyclopropane ring often involved intramolecular cyclization reactions. The development of new synthetic methodologies, such as the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds, has greatly expanded the accessibility of these molecules. rsc.org

Research Avenues for this compound

While specific research on this compound is not widely documented in publicly available literature, its structure suggests several potential avenues for investigation based on the known chemistry of related compounds:

Asymmetric Synthesis: Developing stereoselective syntheses to control the relative and absolute stereochemistry of the three substituents on the cyclopropane ring would be a significant challenge and a valuable area of research. The biological activity of such molecules is often highly dependent on their stereochemistry.

Medicinal Chemistry: The combination of a rigid cyclopropane scaffold with ester and ketone functional groups makes this molecule an interesting starting point for the synthesis of novel compounds with potential therapeutic applications. The functional groups could be modified to optimize binding to biological targets.

Materials Science: Substituted cyclopropanes can be used as monomers in ring-opening polymerization reactions to produce polymers with unique properties. The specific substitution pattern on this compound could lead to new materials.

Mechanistic Studies: The interaction between the electron-withdrawing ester and ketone groups and the strained cyclopropane ring could lead to interesting and potentially novel chemical reactivity. Mechanistic studies could uncover new synthetic transformations.

Data on Related Compounds

To provide context for the potential properties of this compound, the following tables present data for structurally related compounds.

Table 1: Physical Properties of Ethyl Cyclopropanecarboxylate

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Boiling Point | 129-133 °C |

| Density | 0.96 g/mL at 25 °C |

| Refractive Index | n20/D 1.420 |

Data sourced from Sigma-Aldrich and TCI America. sigmaaldrich.comtcichemicals.com

Table 2: Physical Properties of Ethyl Propionate

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.133 g·mol⁻¹ |

| Boiling Point | 98.9 °C |

| Density | 0.8843 g/cm³ |

| Appearance | Colorless liquid |

Data sourced from Wikipedia. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-propanoylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-8(10)6-5-7(6)9(11)12-4-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZLWGYDDFAYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Ethyl 2 Propionyl Cyclopropanecarboxylate

Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions

The unique electronic and steric properties of ethyl 2-propionyl-cyclopropanecarboxylate govern the reactivity of its cyclopropane ring. The presence of both donor (the cyclopropane C-C bonds) and acceptor (carbonyl) functionalities facilitates a range of ring-opening and rearrangement reactions under specific conditions.

The polarized nature of the C1-C2 bond in D-A cyclopropanes like this compound dictates the regioselectivity of ring-opening reactions. nih.gov

Nucleophilic Ring-Opening: Strong nucleophiles can attack the cyclopropane ring, typically at the carbon atom bearing the electron-withdrawing groups. This process follows an SN2-type mechanism where the nucleophile attacks one of the carbons of the polarized bond, leading to the simultaneous cleavage of the distal C-C bond of the ring. nih.govyoutube.com The reaction is driven by the relief of ring strain and the formation of a stable, acyclic product. The rate of this reaction is enhanced by the electron-withdrawing nature of the propionyl and ester substituents. nih.gov

Electrophilic Ring-Opening: Electrophilic attack generally requires activation of the substrate by a Lewis or Brønsted acid. nih.govresearchgate.net The acid coordinates to one of the carbonyl oxygen atoms, which enhances the electron-withdrawing capacity of the substituent and further polarizes the cyclopropane ring. This activation facilitates the cleavage of the C-C bond opposite the substituents. The resulting carbocationic intermediate is then trapped by a nucleophile. nih.gov For instance, Brønsted acid-catalyzed reactions in fluorinated alcohol solvents have proven effective for the ring-opening of D-A cyclopropanes with a wide range of nucleophiles, including arenes, indoles, and alcohols. researchgate.net

| Reaction Type | Mechanism | Key Features |

| Nucleophilic | SN2-like attack | Attack occurs at the carbon with electron-withdrawing groups. |

| Electrophilic | Acid-catalyzed | Requires activation by a Lewis or Brønsted acid. |

The significant strain energy inherent in the cyclopropane ring is a primary driver for molecular rearrangements. researchgate.net In D-A cyclopropanes, the "push-pull" electronic effect created by the vicinal electron-donating and electron-withdrawing groups facilitates these transformations, allowing them to proceed under relatively mild conditions. nih.gov

Upon activation by a chiral Brønsted or Lewis acid, the cyclopropane ring can open to generate a reactive carbocationic or zwitterionic intermediate. researchgate.net This intermediate is not always trapped by an external nucleophile but can undergo intramolecular cyclization or rearrangement. A common rearrangement pathway for cyclopropyl (B3062369) ketones involves the formation of dihydrofurans. researchgate.net This process is initiated by the release of ring strain, which drives the formation of the intermediate that subsequently cyclizes.

The transformation of the cyclopropane ring can occur through either a concerted or a stepwise mechanism, depending on the substrate, reagents, and reaction conditions.

Concerted Mechanisms: In a concerted process, bond breaking and bond forming occur in a single transition state without the formation of any discrete intermediate. Certain pericyclic reactions, such as the retro-Claisen rearrangement observed in some cyclopropane systems, proceed through a concerted pathway. researchgate.net

Stepwise Mechanisms: Many reactions involving D-A cyclopropanes, particularly those catalyzed by Lewis or Brønsted acids, follow a stepwise path. acs.org The reaction is initiated by a ring-opening event that forms a distinct intermediate species. researchgate.net This intermediate, often a stabilized zwitterion or carbocation, has a finite lifetime during which it can be trapped by a nucleophile or undergo further structural rearrangement. researchgate.netacs.org Computational and experimental studies support the existence of these intermediates in many D-A cyclopropane reactions. researchgate.net

| Mechanism Type | Intermediate Formation | Bond Breaking/Forming | Example |

| Concerted | No intermediate | Simultaneous | Sigmatropic Rearrangements researchgate.net |

| Stepwise | Yes (e.g., carbocation) | Sequential | Acid-Catalyzed Ring Opening acs.org |

Transformations of the Propionyl and Ester Moieties

The propionyl and ethyl ester groups of this compound possess their own characteristic reactivity, primarily centered on the carbonyl carbons. These functional groups can undergo transformations independently of the cyclopropane ring, provided that the reaction conditions are selective enough to avoid ring-opening.

The reduction of the two carbonyl groups in this compound can be achieved using various metal hydride reagents. wikipedia.orgyoutube.com The selectivity of the reduction depends on the reactivity of the carbonyl group and the strength of the reducing agent.

Ketones are generally more reactive towards nucleophilic reducing agents than esters. This difference in reactivity allows for the selective reduction of the propionyl group.

Selective Reduction: A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone of the propionyl group to a secondary alcohol, leaving the ethyl ester group intact. libretexts.org

Non-selective Reduction: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), is powerful enough to reduce both the ketone and the ester. wikipedia.orgfiveable.me This reaction would yield a diol, with the propionyl group converting to a secondary alcohol and the ester group reducing to a primary alcohol.

Oxidation of the carbonyl groups is not a typical transformation for this molecule, as both the ketone and ester are already in relatively high oxidation states. Further oxidation would likely require harsh conditions that could disrupt the cyclopropane ring.

| Reducing Agent | Propionyl Group (Ketone) | Ester Group | Resulting Product |

| Sodium Borohydride (NaBH₄) | Reduced to secondary alcohol | Unchanged | Ethyl 2-(1-hydroxypropyl)-cyclopropanecarboxylate |

| Lithium Aluminum Hydride (LiAlH₄) | Reduced to secondary alcohol | Reduced to primary alcohol | (2-(1-hydroxypropyl)cyclopropyl)methanol |

The ethyl ester moiety can undergo nucleophilic acyl substitution reactions.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that reaches equilibrium.

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. It is noteworthy that esters of cyclopropanecarboxylic acid have been shown to possess enhanced stability towards hydrolysis compared to analogous non-cyclic esters. nih.gov

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting the compound with an alcohol (e.g., methanol) in the presence of an acid or base catalyst. researchgate.netsemanticscholar.org For example, reaction with methanol (B129727) would produce mthis compound and ethanol (B145695) as a byproduct. The reaction is typically driven to completion by using a large excess of the new alcohol.

Condensation Reactions and Enolate Chemistry

The chemical reactivity of this compound is significantly influenced by the presence of two carbonyl groups—a ketone and an ester. The protons on the carbon atom situated between these two functionalities (the α-carbon) are particularly acidic due to the resonance stabilization of the resulting conjugate base. This facilitates the formation of an enolate ion under basic conditions. libretexts.org Enolates are powerful nucleophiles and are central to many carbon-carbon bond-forming reactions. wikipedia.org

The generation of the enolate is typically achieved using a suitable base, with the choice of base influencing the equilibrium concentration of the enolate. youtube.com For a β-dicarbonyl system like this, relatively mild bases such as sodium ethoxide can effectively generate the enolate. libretexts.org Once formed, this nucleophilic enolate can participate in a variety of condensation reactions. For instance, in an aldol-type condensation, the enolate can attack an aldehyde or ketone. In a Claisen-type condensation, it can react with an ester.

The enolate derived from this compound is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom. youtube.com While O-alkylation is possible, reactions at the α-carbon are more common, especially with soft electrophiles, leading to the formation of a new C-C bond. libretexts.org This reactivity allows for the elaboration of the molecular structure, introducing new functional groups and increasing molecular complexity.

| Reactant/Electrophile | Reaction Type | Potential Product |

|---|---|---|

| Benzaldehyde | Aldol (B89426) Condensation | Ethyl 2-propionyl-1-(1-hydroxy-1-phenylmethyl)cyclopropanecarboxylate |

| Ethyl Acetate | Claisen Condensation | Ethyl 1-acetyl-2-propionylcyclopropanecarboxylate |

| Methyl Iodide | Alkylation | Ethyl 1-methyl-2-propionyl-cyclopropanecarboxylate |

| Acrolein | Michael Addition | Ethyl 2-propionyl-1-(3-oxopropyl)cyclopropanecarboxylate |

Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction of chemical modifications to a complex molecule at a late step in its synthesis. This strategy is highly valuable for creating molecular diversity and for the efficient synthesis of analogues of a parent compound. For a molecule like this compound, several late-stage functionalization strategies can be envisioned.

One powerful approach is the transition-metal-catalyzed activation of C–H bonds. nih.gov The cyclopropane ring, despite being composed of C(sp³)–H bonds, can undergo directed C–H functionalization. For instance, palladium-catalyzed C–H arylation could potentially introduce aryl groups onto the cyclopropane ring, guided by a suitable directing group. chemrxiv.org

Another modern strategy involves radical-mediated reactions. The use of photoredox catalysis has enabled new methods for cyclopropanation and the functionalization of existing cyclopropane rings using radical carbenoids. youtube.com These methods often exhibit excellent functional group tolerance, making them suitable for complex molecules.

Furthermore, the existing functional groups (the ketone and ester) provide handles for modification. The ketone can be transformed into other functionalities such as an alcohol (via reduction), an amine (via reductive amination), or an alkene (via Wittig-type reactions). The ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides, other esters, or subjected to decarboxylation under certain conditions.

| Strategy | Reagents (Example) | Potential Modification |

|---|---|---|

| C–H Arylation | Pd(OAc)₂, Ligand, Arylboronic Acid | Introduction of an aryl group on the cyclopropane ring |

| Ketone Reduction | NaBH₄ | Conversion of the propionyl group to a secondary alcohol |

| Ester Hydrolysis | LiOH, H₂O | Conversion of the ethyl ester to a carboxylic acid |

| Reductive Amination | R-NH₂, NaBH₃CN | Conversion of the propionyl group to a secondary amine |

Reaction Mechanism Elucidation

Understanding the detailed reaction mechanisms for transformations involving this compound is crucial for controlling reactivity and predicting outcomes. Mechanistic studies often involve a combination of kinetic analysis, identification of intermediates, and stereochemical investigations.

Kinetic Studies of Reaction Pathways

Kinetic studies, which measure the rate of a chemical reaction, provide quantitative insights into the reaction mechanism. For reactions involving the cyclopropane ring, such as ring-opening, kinetics can help determine the rate-determining step and the molecularity of the reaction. For example, investigating the ring-opening of electrophilic cyclopropanes with nucleophiles can reveal whether the reaction proceeds through an Sɴ2-like mechanism. nih.govresearchgate.net

The rate of such a reaction would be expected to depend on the concentration of both the cyclopropane substrate and the nucleophile. By systematically varying reaction parameters like substrate concentration, nucleophile strength, solvent polarity, and temperature, one can determine rate laws and activation parameters (enthalpy and entropy of activation). marquette.edu These data are invaluable for constructing a detailed picture of the reaction pathway. For instance, a large negative entropy of activation would suggest a highly ordered transition state, consistent with a concerted or bimolecular mechanism. marquette.edu

| Factor | Effect on Rate (Hypothetical) | Mechanistic Implication |

|---|---|---|

| Increased Nucleophile Strength | Increase | Nucleophile is involved in the rate-determining step (e.g., Sɴ2 pathway) |

| Increased Solvent Polarity | Variable | Can indicate charge separation in the transition state |

| Electron-Withdrawing Group on Nucleophile | Decrease | Consistent with nucleophilic attack being the key step |

| Electron-Donating Group on Cyclopropane | Increase | Facilitates ring-opening by stabilizing a positive charge buildup |

Elucidation of Intermediates and Transition States

Many reactions proceed through short-lived intermediates and transition states that are not directly observable. Their existence and structure are often inferred from kinetic data, trapping experiments, and computational modeling. In transition-metal-catalyzed reactions of cyclopropanes, a common intermediate is a metallacyclobutane, formed by the oxidative addition of the metal into a C-C bond of the ring. wikipedia.org The high ring strain of cyclopropanes makes this process favorable. wikipedia.org

In acid-catalyzed ring-opening reactions, the formation of a protonated cyclopropane intermediate has been proposed. acs.org The structure of this intermediate, whether it is a corner-protonated or edge-protonated species, can influence the regioselectivity and stereoselectivity of the subsequent ring-opening.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for modeling reaction pathways. It allows for the calculation of the energies and geometries of reactants, products, intermediates, and, crucially, transition states. chemrxiv.org These calculations can help distinguish between competing mechanistic pathways and provide a detailed understanding of the electronic and steric factors that control reactivity. acs.org

Stereochemical Outcomes and Mechanistic Implications

The stereochemical course of a reaction provides profound insights into its mechanism. Many reactions involving cyclopropanes are stereospecific, meaning the stereochemistry of the reactant directly determines the stereochemistry of the product. For example, the cyclopropanation of an alkene is typically a syn-addition, where the stereochemical relationship of substituents on the alkene is preserved in the resulting cyclopropane. masterorganicchemistry.comwikipedia.org This stereospecificity is strong evidence for a concerted transition state where the new C-C bonds are formed simultaneously. masterorganicchemistry.com

Similarly, the ring-opening of cyclopropanes can proceed with a defined stereochemistry. The outcome (retention or inversion of configuration) at the carbon centers can distinguish between different mechanistic possibilities, such as Sɴ2-type attack (inversion) or pathways involving carbocationic intermediates (which may lead to racemization).

For this compound, the stereocenter at the α-carbon is susceptible to racemization under basic conditions required for enolate formation. The planar enolate intermediate can be protonated from either face, potentially leading to a loss of stereochemical information at that position. youtube.com Therefore, controlling the stereochemical outcome of reactions at this center requires careful selection of reaction conditions and chiral reagents or catalysts.

Synthesis and Exploration of Derivatives and Structural Analogues

Functionalization of the Cyclopropane (B1198618) Core

The three-membered ring of ethyl 2-propionyl-cyclopropanecarboxylate is susceptible to various transformations, primarily driven by the relief of ring strain. The presence of electron-withdrawing groups, such as the ester and propionyl substituents, can influence the regioselectivity of ring-opening reactions.

Ring-Opening Reactions:

The cyclopropane ring can be opened under various conditions, including electrophilic attack, nucleophilic addition, and radical-mediated processes. For instance, treatment with strong acids or Lewis acids can lead to the cleavage of the C1-C2 or C1-C3 bond, depending on the reaction conditions and the nature of the attacking species. Nucleophilic attack, often facilitated by the electron-withdrawing nature of the substituents, can also induce ring opening. For example, the reaction of similar cyclopropane derivatives with nucleophiles can lead to the formation of acyclic products.

Research on related ethyl 2,2-dimethoxycyclopropanecarboxylates has shown that reactions with electrophiles like benzeneselenenyl chloride can lead to regio- and stereoselective ring-opening, yielding butanedioate derivatives. While not directly involving the title compound, these findings suggest that the cyclopropane core of this compound would be susceptible to similar transformations, providing a pathway to highly functionalized linear carbon chains.

A summary of potential ring-opening reactions is presented in the table below.

| Reagent/Condition | Potential Product Type | Reference |

| Strong Acid (e.g., HBr) | γ-Halo-α-propionyl-butyrate | General Cyclopropane Chemistry |

| Lewis Acid (e.g., TiCl₄) | Rearranged acyclic products | |

| Nucleophile (e.g., Thiophenol) | Michael-type addition and ring opening |

Modifications of the Ester Group

The ethyl ester functionality of the molecule provides a convenient handle for various chemical modifications, primarily through nucleophilic acyl substitution.

Transesterification:

One of the most common transformations of the ester group is transesterification, where the ethyl group is exchanged for a different alkyl or aryl group. This reaction can be catalyzed by either acids or bases. For example, reacting this compound with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield the corresponding methyl ester. This method allows for the introduction of a wide variety of alcohol-derived moieties, thereby altering the physical and chemical properties of the molecule.

Hydrolysis:

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by an acidic workup to protonate the carboxylate salt. The resulting cyclopropanecarboxylic acid is a valuable intermediate for further derivatization, such as the formation of amides or other esters. Studies on cyclopropanecarboxylic acid esters have highlighted their stability, which can be a desirable trait in certain applications.

Amidation:

The ester can be converted to an amide by reaction with an amine. This reaction is often slower than hydrolysis or transesterification and may require heating or the use of a catalyst. The resulting amides can exhibit different biological activities and physical properties compared to the parent ester.

The table below summarizes the key modifications of the ester group.

| Reaction | Reagents | Product |

| Transesterification | R'OH, H⁺ or R'O⁻ | 2-propionyl-cyclopropanecarboxylate ester of R'OH |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-propionyl-cyclopropanecarboxylic acid |

| Amidation | R'R''NH | N,N-R',R''-2-propionyl-cyclopropanecarboxamide |

Derivatization of the Propionyl Moiety

The propionyl group, a ketone, is another key site for chemical modification, allowing for a range of transformations that can introduce new functional groups and stereocenters.

Reduction:

The carbonyl group of the propionyl moiety can be selectively reduced to a secondary alcohol using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) would be a suitable reagent to reduce the ketone without affecting the ester group. The resulting alcohol introduces a new chiral center, leading to the formation of diastereomers.

Wittig Reaction and Related Olefinations:

The ketone can be converted to an alkene through the Wittig reaction or related olefination reactions, such as the Horner-Wadsworth-Emmons reaction. This allows for the introduction of a carbon-carbon double bond with control over the geometry of the resulting alkene, depending on the reagents and conditions used. This transformation is a powerful tool for carbon-carbon bond formation.

Reductive Amination:

The carbonyl group can be converted into an amine through reductive amination. This process involves the initial formation of an imine or enamine by reaction with an amine, followed by reduction in situ. This provides a direct route to amino-functionalized derivatives.

The following table outlines the derivatization of the propionyl moiety.

| Reaction | Reagents | Product Functional Group |

| Reduction | NaBH₄ | Secondary alcohol |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

| Reductive Amination | R'NH₂, NaBH₃CN | Secondary or Tertiary Amine |

Synthesis of Polycyclic and Spiro Systems Incorporating Cyclopropanecarboxylate (B1236923) Units

The unique structure and reactivity of cyclopropanecarboxylates make them valuable building blocks for the synthesis of more complex polycyclic and spirocyclic systems. The inherent strain in the three-membered ring can be harnessed to drive annulation reactions, leading to the formation of larger ring systems.

Synthesis of Spiro Systems:

Spiro compounds, which contain two rings connected by a single common atom, can be synthesized from cyclopropane derivatives. For instance, the reaction of a cyclopropanecarboxylate derivative with a suitable bis-electrophile or through an intramolecular cyclization can lead to the formation of a spirocyclic framework. The synthesis of spiro piperidone-cyclopropane derivatives has been achieved through a one-pot reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes.

Synthesis of Polycyclic Systems:

Cyclopropanecarboxylates can also serve as precursors to fused polycyclic systems. Intramolecular reactions, such as radical cyclizations or transition-metal-catalyzed annulations, can be employed to construct additional rings onto the cyclopropane core. For example, tetrahydroindolizine scaffolds have been synthesized from spiro-cyclopropanecarboxylated sugars through an intramolecular cyclization reaction.

The development of photoredox-catalyzed methods has enabled the synthesis of functionalized cyclopropanes from carboxylic acids and alkenes, which can then be elaborated into more complex polycyclic structures. These modern synthetic methods offer mild reaction conditions and high functional group tolerance, expanding the scope of accessible polycyclic systems derived from cyclopropanes.

Applications of Ethyl 2 Propionyl Cyclopropanecarboxylate in Complex Molecular Architectures

Utilization as a Chirality Source in Total Synthesis

There is no available information on the specific use of Ethyl 2-propionyl-cyclopropanecarboxylate as a chirality source in total synthesis. While chiral cyclopropanes are employed in asymmetric synthesis, no literature specifically mentions this compound. nih.govwikipedia.orgsigmaaldrich.com

Building Block for Natural Product Frameworks

No research was found that describes the use of this compound as a building block for natural product frameworks. The synthesis of natural products often involves cyclopropane-containing intermediates, but this specific compound is not cited in the available literature. marquette.eduresearchgate.netrsc.orgresearchgate.net

Precursor for Advanced Organic Materials

There is no information available regarding the application of this compound as a precursor for advanced organic materials.

Intermediate in the Synthesis of Diverse Compound Libraries

No literature could be located that details the use of this compound as an intermediate in the synthesis of diverse compound libraries.

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Ethyl 2-propionyl-cyclopropanecarboxylate. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule.

Elucidation of Complex Spin Systems and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit complex spin systems due to the presence of the substituted cyclopropane (B1198618) ring. The protons on the three-membered ring are diastereotopic and will show distinct chemical shifts and coupling constants.

The cyclopropyl (B3062369) protons typically resonate in the upfield region of the spectrum, usually between 0.5 and 2.0 ppm. The geminal (²J), cis-vicinal (³Jcis), and trans-vicinal (³Jtrans) coupling constants are characteristic for cyclopropanes. Generally, ³Jcis values (typically 7-10 Hz) are larger than ³Jtrans values (typically 4-7 Hz), which is a crucial parameter for determining the relative stereochemistry of the substituents on the cyclopropane ring. dtic.mil

The propionyl group (-CO-CH₂-CH₃) will present as an A₂B₃ spin system, with the methylene (B1212753) protons appearing as a quartet and the methyl protons as a triplet. Similarly, the ethyl ester group (-O-CH₂-CH₃) will also show a quartet for the methylene protons and a triplet for the methyl protons, though their chemical shifts will be different due to the influence of the adjacent oxygen atom.

Expected ¹H NMR Data (Illustrative)

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Cyclopropyl CH | 1.5 - 2.0 | m | - |

| Cyclopropyl CH₂ | 0.8 - 1.5 | m | - |

| Propionyl CH₂ | 2.5 - 2.9 | q | ~7.2 |

| Propionyl CH₃ | 1.0 - 1.3 | t | ~7.2 |

| Ester OCH₂ | 4.0 - 4.3 | q | ~7.1 |

| Ester CH₃ | 1.2 - 1.4 | t | ~7.1 |

Expected ¹³C NMR Data (Illustrative)

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Ketone) | 205 - 215 |

| C=O (Ester) | 170 - 175 |

| Ester OCH₂ | 60 - 65 |

| Propionyl CH₂ | 30 - 40 |

| Cyclopropyl CH | 20 - 30 |

| Cyclopropyl CH₂ | 10 - 20 |

| Ester CH₃ | 13 - 16 |

| Propionyl CH₃ | 7 - 10 |

Conformational Analysis using NMR Techniques

The conformational preferences of this compound can be investigated using NMR techniques. The orientation of the bulky propionyl and ethyl carboxylate groups relative to the cyclopropane ring will be influenced by steric and electronic factors. While cyclopropane itself is rigid, the substituents can rotate around the C-C single bonds.

Variable temperature NMR studies can provide information on the rotational barriers and the populations of different conformers. Changes in chemical shifts and coupling constants with temperature can indicate a dynamic equilibrium between different conformational states. For flexible molecules, NMR can be used to determine the relative populations of conformers in solution. auremn.org.br

Stereochemical Assignment via 2D NMR Experiments

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton and carbon signals and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will reveal the coupling relationships between protons. For instance, it would show correlations between the protons of the ethyl and propionyl groups, as well as between the protons on the cyclopropane ring. This is fundamental for tracing the connectivity within the molecule. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the propionyl and ethyl carboxylate groups and the cyclopropane ring. For example, a correlation between the propionyl methylene protons and the cyclopropyl carbon to which the propionyl group is attached would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry. It shows correlations between protons that are close in space, regardless of whether they are bonded. For a specific stereoisomer of this compound, NOESY could reveal through-space interactions between protons on the substituents and protons on the cyclopropane ring, thus defining their relative orientation (cis or trans). wordpress.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition.

Fragmentation Pattern Analysis for Structural Connectivity

In an electron ionization (EI) mass spectrum, this compound would undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement if a gamma-hydrogen is available. For the propionyl group, alpha-cleavage to form a propionyl cation ([CH₃CH₂CO]⁺) is a likely fragmentation pathway. The cyclopropane ring can also undergo ring-opening upon ionization, leading to a variety of fragment ions.

Expected HRMS Fragmentation (Illustrative)

| m/z (Exact Mass) | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| [M - C₂H₅OH]⁺ | Loss of ethanol (B145695) |

| [CH₃CH₂CO]⁺ | Propionyl cation |

| [C₃H₅]⁺ | Cyclopropyl cation or allyl cation after rearrangement |

Isotopic Labelling Studies

Isotopic labelling is a powerful technique used in conjunction with mass spectrometry to elucidate reaction mechanisms and fragmentation pathways. wikipedia.org For this compound, specific atoms could be replaced with their stable isotopes (e.g., ¹³C, ¹⁸O, or ²H).

For example, by synthesizing the compound with an ¹⁸O atom in the carbonyl group of the ester, the fragmentation pathway involving this group could be traced by observing which fragments retain the ¹⁸O label. Similarly, deuterium (B1214612) labeling at specific positions on the cyclopropane ring or the side chains would help to understand rearrangement processes that may occur in the mass spectrometer. This level of detailed analysis provides definitive evidence for the proposed fragmentation mechanisms. nih.govacs.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural elucidation and analysis of "this compound". mdpi.com These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the functional groups present. nih.govnih.gov

Characteristic Band Analysis for Functional Group Presence

The FT-IR and FT-Raman spectra of "this compound" are distinguished by absorption bands corresponding to its constituent functional groups: the ester, the ketone, the cyclopropane ring, and the alkyl chains.

Carbonyl Groups (C=O): The molecule possesses two distinct carbonyl groups, which are expected to exhibit strong, characteristic stretching vibrations in the FT-IR spectrum. The ester carbonyl (–C(=O)O–) typically appears in the range of 1750-1735 cm⁻¹. The ketone carbonyl (–C(=O)–) of the propionyl group is expected at a slightly lower wavenumber, generally between 1725-1705 cm⁻¹. The precise position can be influenced by the strain of the adjacent cyclopropane ring.

Cyclopropane Ring: The cyclopropane ring has characteristic C-H stretching vibrations that appear at higher frequencies (typically 3100-3000 cm⁻¹) than those of alkyl C-H bonds. researchgate.net Ring deformation or "breathing" modes can also be observed at lower frequencies in the fingerprint region.

Ester Group (C-O): The ester functionality also shows characteristic C-O stretching vibrations. These typically manifest as two distinct bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O-C asymmetric and symmetric stretches.

Alkyl Groups (C-H): The ethyl and propionyl moieties produce characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ range and bending (scissoring and rocking) vibrations between 1470-1370 cm⁻¹. scholarsresearchlibrary.com

The following interactive table summarizes the expected characteristic vibrational frequencies for "this compound".

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Strong | Weak |

| Ketone Carbonyl | C=O Stretch | 1725 - 1705 | Strong | Weak |

| Cyclopropane C-H | C-H Stretch | 3100 - 3000 | Medium | Strong |

| Alkyl C-H | C-H Stretch | 3000 - 2850 | Strong | Strong |

| Ester C-O | C-O Stretch | 1300 - 1000 | Strong | Medium |

| Alkyl C-H | C-H Bend | 1470 - 1370 | Medium | Medium |

Monitoring Reaction Progress and Purity

Vibrational spectroscopy is an effective technique for real-time or at-line monitoring of the synthesis of "this compound". xjtu.edu.cn By tracking the intensity of specific vibrational bands over time, researchers can follow the consumption of reactants and the formation of the product.

For instance, in a cyclopropanation reaction to form the core structure, the disappearance of reactant-specific peaks (e.g., alkene C=C stretching near 1650 cm⁻¹) and the concurrent appearance of the characteristic cyclopropane C-H stretching bands (around 3050 cm⁻¹) would signify reaction progression.

Similarly, FT-IR can be used for purity assessment. The presence of unexpected peaks may indicate residual starting materials, solvents, or byproducts. For example, a broad band in the 3500-3200 cm⁻¹ region could suggest the presence of hydroxyl-containing impurities, such as a hydrolyzed carboxylic acid.

Advanced Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of "this compound" in complex mixtures.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a primary method for assessing the purity of volatile and semi-volatile compounds like "this compound". nih.gov

In a typical GC analysis, the compound is vaporized and passed through a capillary column containing a specific stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under defined conditions (e.g., temperature program, carrier gas flow rate). Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, dominant peak.

GC is also highly effective for monitoring reaction progress. researchgate.net Small aliquots can be taken from a reaction mixture at different time points and analyzed. The resulting chromatograms would show a decrease in the peak areas of the starting materials and a corresponding increase in the peak area of the "this compound" product, allowing for the calculation of reaction conversion and yield.

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary column (e.g., DB-5, HP-1) | Provides high-resolution separation of components. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Separates compounds based on their boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides quantitative data; MS provides structural identification. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be sufficiently volatile for GC. researchgate.net For "this compound," a normal-phase or reversed-phase HPLC method can be developed.

Reversed-Phase HPLC: This is the more common mode, utilizing a nonpolar stationary phase (like C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be separated from more polar or less polar impurities. mdpi.com

Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). It can be particularly useful for separating isomers.

Quantification is achieved by creating a calibration curve from standards of known concentration. The peak area of the analyte in an unknown sample is then compared against this curve to determine its concentration. ekb.eg Detection can be challenging as the molecule lacks a strong chromophore, potentially requiring a UV detector set to a low wavelength (~210 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.

Chiral Chromatography for Enantiomeric Excess Determination

"this compound" is a chiral molecule, existing as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, which is a critical measure of stereochemical purity in asymmetric synthesis. sigmaaldrich.com

This separation can be achieved using either chiral GC or chiral HPLC, where the stationary phase itself is chiral. researchgate.net These chiral stationary phases (CSPs), often based on derivatized cyclodextrins or polysaccharides, interact differently with each enantiomer, leading to different retention times and thus separation into two distinct peaks. sigmaaldrich.com

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram. nih.govnih.gov

Formula for Enantiomeric Excess (ee):

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. An enantiomerically pure sample (100% ee) would show only one peak, while a racemic mixture (0% ee) would show two peaks of equal area.

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IC) | Hexane/Ethanol | Preparative and analytical separation of enantiomers. beilstein-journals.org |

| Chiral GC | Derivatized Cyclodextrin (e.g., Chirasil-Dex) | N/A (Carrier Gas) | Analysis of volatile chiral compounds. researchgate.net |

Computational and Theoretical Investigations of Ethyl 2 Propionyl Cyclopropanecarboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of molecules. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is a widely used tool for predicting molecular geometries, vibrational frequencies, and other electronic properties. For Ethyl 2-propionyl-cyclopropanecarboxylate, DFT calculations, likely employing a basis set such as B3LYP/6-311G(d,p), would be used to determine the optimized molecular structure and electronic properties. materialsciencejournal.orgresearchgate.net

The electronic structure is defined by the arrangement of electrons in the molecule, which in turn dictates its chemical behavior. DFT studies can provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional model of the molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Value |

|---|---|

| C=O (Propionyl) Bond Length | ~1.21 Å |

| C=O (Ester) Bond Length | ~1.22 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| Cyclopropane (B1198618) C-C Bond Lengths | ~1.50 - 1.52 Å |

Note: The values in this table are representative and based on typical bond lengths and angles for similar functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the presence of two carbonyl groups (propionyl and ester) is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The electron-withdrawing nature of the propionyl group can influence the HOMO-LUMO gap. nih.govresearchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are plausible energy values based on functionally similar molecules. The actual values would require specific computational calculations.

The HOMO-LUMO gap can be used to calculate several global reactivity descriptors:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Potential (μ): The negative of electronegativity, it describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. avogadro.cclibretexts.org It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. wolfram.comresearchgate.net

In this compound, the MEP map would show negative potential (red) around the oxygen atoms of the carbonyl groups, highlighting their nucleophilic character. Conversely, the carbonyl carbons and the protons on the cyclopropane ring would exhibit a more positive potential (blue or green), indicating their electrophilic nature. nih.gov

Table 3: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted Electrostatic Potential |

|---|---|

| Carbonyl Oxygens | Negative (Red) |

| Carbonyl Carbons | Positive (Blue/Green) |

| Cyclopropane Ring Protons | Slightly Positive (Green) |

Reaction Pathway and Transition State Modeling

Computational chemistry is also invaluable for elucidating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states.

The formation of the cyclopropane ring in this compound likely proceeds through a cyclopropanation reaction. Computational modeling can be used to investigate the mechanism of this reaction, for example, the reaction of an appropriate alkene with a carbene or carbenoid species. DFT calculations can map out the potential energy surface of the reaction, identifying the minimum energy pathway from reactants to products.

This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energies of these species allow for the calculation of activation barriers, providing insight into the reaction kinetics.

Many cyclopropanation reactions can result in the formation of stereoisomers (e.g., cis and trans isomers). Computational modeling can be a powerful tool for predicting the stereochemical outcome of a reaction. By calculating the energies of the different transition states leading to the various stereoisomers, it is possible to predict which product will be favored.

For this compound, this would involve modeling the approach of the carbene to the alkene. The steric and electronic interactions in the transition states leading to the cis and trans products would be analyzed. The transition state with the lower activation energy would correspond to the major product, thus predicting the stereoselectivity of the reaction.

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

A thorough investigation into the computational and theoretical aspects of this compound reveals a significant gap in the available scientific literature. Specifically, no published molecular dynamics simulations or detailed conformational analyses for this particular compound could be identified. As a result, the generation of a detailed article focusing on the "Molecular Dynamics Simulations for Conformational Analysis" of this compound, as per the requested outline, is not feasible at this time.

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would be instrumental in understanding its conformational landscape. This involves exploring the various spatial arrangements of its atoms, identifying the most stable conformers, and determining the energy barriers between them. Such studies typically involve the analysis of dihedral angle distributions and the construction of potential energy surfaces to map out the molecule's flexibility and preferred shapes.

While general principles of conformational analysis for cyclopropane derivatives are established—for instance, the influence of substituents on the ring's geometry and rotational preferences—this information is too broad to form the basis of a specific and data-driven article on this compound. A scientifically accurate and informative article, complete with the requested data tables and detailed research findings, would necessitate specific simulation data that is not currently available in the public domain.

Without access to dedicated computational studies on this compound, any attempt to create the requested content would rely on speculation and generalization, which would not meet the required standards of scientific accuracy and detail. Therefore, the article cannot be generated until such research is conducted and published.

Q & A

Q. What are the established synthetic routes for Ethyl 2-propionyl-cyclopropanecarboxylate, and how is its structural integrity confirmed?

- Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing metathesis. For example, homopropargyl alcohols or alkynes can serve as precursors under catalytic conditions (e.g., transition metals or organocatalysts) . Post-synthesis, structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : Assigning cyclopropane ring protons (δ 1.0–2.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns to verify the molecular formula .

- X-ray Crystallography : Resolving stereochemistry and bond angles, particularly for cyclopropane ring strain analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use closed systems or fume hoods to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if aerosolization occurs .

- Emergency Measures : Install safety showers/eye wash stations and adhere to waste disposal regulations (e.g., segregated storage for professional treatment) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Thermodynamic Data : Measure melting point, boiling point, and solubility via differential scanning calorimetry (DSC) or HPLC .

- Stability Tests : Conduct accelerated degradation studies under varied pH, temperature, and light conditions, monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How do stereochemical outcomes in this compound reactions impact its reactivity?

- Methodological Answer : Stereochemistry (e.g., cis/trans isomerism in cyclopropane derivatives) affects reaction pathways. Use chiral HPLC or circular dichroism (CD) to resolve enantiomers . Computational modeling (DFT or MD simulations) can predict steric effects and transition states .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility or stability)?

- Methodological Answer :

- Meta-Analysis : Compare datasets from peer-reviewed sources (e.g., PubChem, ECHA) while assessing experimental conditions (e.g., solvent purity, temperature gradients) .

- Reproducibility Protocols : Standardize measurement techniques (e.g., ISO guidelines) and validate via inter-laboratory studies .

Q. How can computational chemistry optimize reaction conditions for novel derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Model cyclopropane ring strain and electron density distribution to predict reactivity .

- Machine Learning (ML) : Train algorithms on existing reaction databases to recommend catalysts or solvent systems .

Q. What are the challenges in scaling up synthesis while maintaining green chemistry principles?

- Methodological Answer :

- Solvent Selection : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Efficiency : Screen heterogeneous catalysts (e.g., immobilized enzymes) to reduce waste .

Data Presentation and Analysis

Table 1 : Comparison of Synthetic Routes for this compound

Critical Considerations for Research Design

- Statistical Rigor : Ensure sample sizes are justified via power analysis, and apply ANOVA or t-tests for comparative studies .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving biological systems .

- Data Transparency : Archive raw datasets in repositories like Zenodo or Figshare to facilitate replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.